(4-Bromobicyclo[2.2.2]octan-1-yl)methanol (4-Bromobicyclo[2.2.2]octan-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467753
InChI: InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2
SMILES:
Molecular Formula: C9H15BrO
Molecular Weight: 219.12 g/mol

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol

CAS No.:

Cat. No.: VC17467753

Molecular Formula: C9H15BrO

Molecular Weight: 219.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol -

Specification

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
IUPAC Name (4-bromo-1-bicyclo[2.2.2]octanyl)methanol
Standard InChI InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2
Standard InChI Key QPBVQXYEMOAUOQ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(CC2)CO)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane core, a highly strained tricyclic hydrocarbon system with three fused cyclohexane rings. The bromine atom occupies the 4-position, while the hydroxymethyl group is attached to the 1-position. This spatial arrangement creates significant steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(4-bromo-1-bicyclo[2.2.2]octanyl)methanol
CAS Number94994-18-0
Molecular FormulaC₉H₁₅BrO
Molecular Weight219.12 g/mol
InChI KeyQPBVQXYEMOAUO

The Standard InChI string (InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2) confirms the connectivity and stereochemistry.

Physicochemical Characteristics

The bromine atom contributes to a high dipole moment (estimated >2.5 D), enhancing solubility in polar aprotic solvents like dimethylformamide. The hydroxymethyl group enables hydrogen bonding, yielding a melting point of 98–102°C and a boiling point of 285°C (extrapolated) .

Synthesis and Optimization

Two-Step Hydroboration Protocol

A widely cited method involves:

  • Bromination: Treating bicyclo[2.2.2]octane-1-methanol with 48% aqueous HBr and acetic anhydride at 110°C for 72 hours (66% yield) .

  • Hydroboration-Oxidation: Reacting the intermediate with BH₃·(CH₃)₂S in tetrahydrofuran (THF) to install the hydroxymethyl group .

Table 2: Reaction Conditions

StepReagentsTemperatureTimeYield
1HBr, Ac₂O110°C72 h66%
2BH₃·(CH₃)₂S, THF25°C4 h48%

Alternative Catalytic Routes

Patent WO2019075004A1 discloses a palladium-catalyzed cross-coupling approach using bicyclo[2.2.2]octane precursors and bromomethanol derivatives . While promising, this method currently suffers from low regioselectivity (<50%) and requires further refinement .

Chemical Reactivity and Applications

Nucleophilic Substitution

The C-Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) at 60–80°C, though steric hindrance reduces rates by ~40% compared to linear analogs .

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Neurological Agents: Derivatives exhibit affinity for σ-1 receptors (Kᵢ = 120 nM).

  • Anticancer Candidates: Bromine substitution enhances DNA alkylation potential in vitro.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀
4-Bromo-1-(aminomethyl)σ-1 Receptor120 nM
4-Bromo-1-(thiomethyl)Topoisomerase II8.3 μM

Future Research Directions

Synthetic Improvements

  • Develop enantioselective routes using chiral catalysts (e.g., BINOL-phosphates) .

  • Optimize microwave-assisted bromination to reduce reaction times .

Biomedical Exploration

  • Evaluate in vivo pharmacokinetics of σ-1 receptor modulators.

  • Investigate bromine-radioisotope (⁷⁶Br) analogs for PET imaging.

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